molecular formula C5H7NO2 B13634750 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one

3-Ethyl-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B13634750
M. Wt: 113.11 g/mol
InChI Key: NNLZTHUEADUOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4,5-dihydro-1,2-oxazol-5-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features a dihydroisoxazolone core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules. Researchers value this compound primarily as a key synthetic intermediate for developing novel therapeutic agents. The oxazol-5-one scaffold is frequently incorporated into hybrid molecules designed for their antitumor properties . Similarly, the broader class of isoxazole derivatives is extensively investigated for its antimicrobial, antiviral, anti-inflammatory, and anticonvulsant potential, making it a versatile template in bio-oriented synthesis . The mechanism of action for derivatives based on this scaffold can vary widely but often involves targeting critical cellular enzymes. For instance, some oxazole-based derivatives act as enzyme inhibitors, while specific isoxazole derivatives have been reported to exhibit anticancer activity through mechanisms such as tubulin inhibition, apoptosis induction, and protein kinase inhibition . The 4,5-dihydro-1,2-oxazole (isoxazoline) structure is particularly valuable for creating molecules that interact with biological systems, often serving as a key pharmacophore . This product is intended for research purposes as a synthetic precursor or a core structure for the development of new chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-ethyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h2-3H2,1H3

InChI Key

NNLZTHUEADUOTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=O)C1

Origin of Product

United States

Synthetic Methodologies for the Construction of 4,5 Dihydro 1,2 Oxazol 5 One Scaffolds

De Novo Synthesis of 4,5-Dihydro-1,2-oxazol-5-ones

The de novo synthesis of the 4,5-dihydro-1,2-oxazol-5-one ring involves the formation of the heterocyclic structure from acyclic or carbocyclic precursors. These methods are fundamental in creating the core scaffold, which can be further functionalized.

Cyclization Reactions for Ring Formation

Cyclization reactions represent a direct approach to forming the 4,5-dihydro-1,2-oxazol-5-one ring. These methods typically involve the intramolecular condensation of a linear precursor containing the requisite nitrogen, oxygen, and carbon atoms in a suitable arrangement.

One effective strategy involves the reaction of substituted 1,1-dicyanocyclopropanes with hydroxylamine (B1172632) hydrochloride. bohrium.com This process, catalyzed by iron(III) chloride, proceeds through a cascade of nucleophilic addition reactions to yield functionalized 4,5-dihydroisoxazoles. bohrium.com While this specific example leads to a general 4,5-dihydroisoxazole, modification of the starting materials can provide access to the 5-oxo derivative. Another approach is the cyclocondensation of amidoximes with aldehydes and ketones to form related 4,5-dihydro-1,2,4-oxadiazoles, demonstrating the utility of cyclocondensation in forming five-membered heterocyclic rings. nih.gov

Table 1: Examples of Cyclization Reactions for Dihydroisoxazole (B8533529) Scaffolds

Precursor 1Precursor 2Catalyst/ReagentProduct TypeReference
Substituted 1,1-dicyanocyclopropaneHydroxylamine hydrochlorideFeCl₃Poly-substituted 4,5-dihydroisoxazole bohrium.com
Aromatic/Araliphatic AmidoximeAldehyde or KetoneN/A (Cyclocondensation)4,5-Dihydro-1,2,4-oxadiazole nih.gov

1,3-Dipolar Cycloaddition Approaches Utilizing Nitrile Oxides

The 1,3-dipolar cycloaddition reaction is a powerful and widely used method for constructing five-membered heterocyclic rings, including the 4,5-dihydroisoxazole (isoxazoline) core. researchgate.netscielo.br This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkene or alkyne. nih.govchem-station.com To form the 4,5-dihydro-1,2-oxazol-5-one specifically, the dipolarophile must be a ketene (B1206846) or a synthetic equivalent.

Nitrile oxides are highly reactive intermediates that are often generated in situ from precursors such as aldoximes or hydroximoyl chlorides. chem-station.comolemiss.edu The reaction with an alkene proceeds with high regioselectivity and stereospecificity, making it a valuable tool in organic synthesis. scielo.brresearchgate.net The versatility of this method allows for the introduction of a wide range of substituents on both the nitrile oxide and the dipolarophile, leading to a diverse library of isoxazoline (B3343090) derivatives. mdpi.com

Table 2: Overview of 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

1,3-DipoleDipolarophileKey FeaturesProductReference
Nitrile Oxide (R-CNO)Alkene (e.g., vinylsulfones)High yield, excellent regio- and diastereoselectivity. researchgate.net2-Isoxazoline (4,5-dihydroisoxazole) researchgate.netchem-station.com
Nitrile Oxide (R-CNO)Ketene (R'R''C=C=O)Direct route to the 5-oxo scaffold.4,5-Dihydro-1,2-oxazol-5-oneGeneral Principle
Bromonitrile OxideAlkeneProceeds with complete control over regio- and positional selectivity. chem-station.comBromoisoxazoline chem-station.com

Synthetic Routes Involving α-Hydroxy Ketones as Precursors

The synthesis of the 4,5-dihydro-1,2-oxazol-5-one scaffold can also be envisioned from α-hydroxy ketone precursors. Although less common than cycloaddition approaches, these routes offer an alternative disconnection strategy. A plausible pathway would involve the reaction of an α-hydroxy ketone with a source of the N-O moiety, such as hydroxylamine, to form an oxime intermediate. Subsequent intramolecular cyclization, potentially via oxidation of the hydroxyl group to a carboxylic acid followed by dehydration, would yield the target lactone ring.

Preparation from N-Acyl Amino Acid Derivatives

While the direct cyclodehydration of N-acyl amino acids typically yields 1,3-oxazol-5(4H)-ones (azlactones), modified strategies can be employed to access the isomeric 1,2-oxazole framework. nih.govresearchgate.net A successful approach involves a multi-step sequence starting from N-Boc-protected cyclic amino acids. nih.gov

This synthetic route begins with the conversion of the protected amino acid into a β-keto ester. nih.gov The resulting β-keto ester is then reacted with N,N-dimethylformamide dimethylacetal to afford a β-enamino ketoester. The crucial step involves the subsequent cycloaddition reaction of this intermediate with hydroxylamine, which constructs the desired 1,2-oxazole ring system, yielding regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov This methodology provides a clear and efficient pathway from readily available amino acid precursors to highly functionalized 1,2-oxazole derivatives. nih.gov

Stereoselective Synthesis of Chiral 4,5-Dihydro-1,2-oxazol-5-one Derivatives

The synthesis of chiral 4,5-dihydro-1,2-oxazol-5-ones is of significant interest due to the prevalence of stereoisomerism in biologically active molecules. Achieving control over the stereochemistry of the resulting heterocyclic products is a key challenge addressed by stereoselective synthesis.

Control of Stereocenters at C-4 and C-5 Positions

The C-4 and C-5 positions of the 4,5-dihydro-1,2-oxazol-5-one ring are potential stereocenters. Controlling their configuration is crucial for accessing enantiomerically pure compounds.

In the context of 1,3-dipolar cycloadditions, the stereochemistry of the alkene dipolarophile is often transferred to the newly formed ring, making the reaction stereospecific. scielo.br Therefore, the use of enantiomerically pure alkenes can lead to chiral isoxazolines. Furthermore, diastereoselectivity can be achieved by using substrates with existing chiral centers, such as the cycloaddition of nitrile oxides to chiral allylic alcohols. chem-station.com The hydroxyl group can direct the approach of the nitrile oxide, leading to the formation of a single diastereomer. chem-station.com

Asymmetric catalysis provides another powerful tool for controlling stereochemistry. Chiral Lewis acids can be used to catalyze the 1,3-dipolar cycloaddition, inducing enantioselectivity. Similarly, chiral auxiliaries attached to either the dipolarophile or the 1,3-dipole can effectively control the facial selectivity of the cycloaddition, with the auxiliary being removed in a subsequent step. These strategies have been successfully applied to the synthesis of various chiral heterocyclic compounds. bohrium.comresearchgate.net

Table 3: Strategies for Stereocontrol in Dihydroisoxazole Synthesis

StrategyDescriptionOutcomeReference
Chiral DipolarophileThe inherent stereochemistry of the alkene is transferred to the C-4 and C-5 positions of the product.Enantiomerically enriched or pure isoxazolines. scielo.br
Substrate Control (Directed Cycloaddition)An existing chiral center in the substrate (e.g., an allylic alcohol) directs the cycloaddition to one face of the double bond.High diastereoselectivity. chem-station.com
Chiral CatalysisA chiral Lewis acid or other catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.Enantioselective synthesis.General Principle
Chiral AuxiliariesA removable chiral group is attached to the substrate to direct the stereochemical outcome of the reaction.Diastereoselective synthesis, leading to chiral products after auxiliary removal.General Principle

Chiral Catalyst-Mediated Formations

The inherent nucleophilicity of the 4,5-dihydro-1,2-oxazol-5-one system, particularly at the C4 position, has been exploited in asymmetric catalysis to generate chiral centers. chim.it Organocatalysis, utilizing species like chiral thioureas or squaramides, has emerged as a powerful tool for these transformations.

One notable strategy involves the asymmetric conjugate addition of 4-unsubstituted isoxazol-5-ones to electrophilic acceptors such as nitroolefins. This reaction, catalyzed by a chiral thiourea (B124793) catalyst, proceeds through a Michael addition, establishing a new stereocenter at the C4 position of the isoxazolone core. Subsequent functionalization, for instance, through fluorination, can introduce additional complexity. chim.it

Another significant advancement is the highly regioselective and enantioselective N-alkylation of isoxazol-5-ones. This reaction employs bifunctional squaramide catalysts to promote the addition of the isoxazolone nitrogen to para-quinone methides. This method provides an efficient route to enantioenriched N-diarylmethane substituted derivatives, demonstrating the utility of isoxazol-5-ones as effective N-nucleophiles in asymmetric catalysis. researchgate.net

Catalyst TypeReactionSubstratesProductYield (%)Enantioselectivity (er)
Chiral ThioureaAsymmetric Conjugate Addition4-unsubstituted isoxazol-5-ones, NitroolefinsC4-functionalized isoxazol-5-onesHighNot specified
Bifunctional SquaramideAsymmetric N-AlkylationIsoxazol-5-ones, para-Quinone methidesN-diarylmethane isoxazol-5-onesHighUp to 97:3

This table summarizes findings from research on asymmetric catalysis involving the isoxazol-5-one scaffold. chim.itresearchgate.net

Functional Group Introduction Strategies in 4,5-Dihydro-1,2-oxazol-5-one Synthesis

The introduction of functional groups onto the 4,5-dihydro-1,2-oxazol-5-one scaffold can be achieved either by using pre-functionalized starting materials or by post-synthesis modification of the heterocyclic ring. The reactivity of the isoxazol-5-one core at its C3, C4, and N2 positions allows for diverse derivatization strategies. chim.it

Introduction via Precursors: The most common and direct method for synthesizing 3,4-disubstituted 4,5-dihydro-1,2-oxazol-5-ones involves the cyclization of a substituted β-ketoester with hydroxylamine. chim.it

C3-Substitution: The substituent at the C3 position (such as the ethyl group in the title compound) is determined by the R-group of the keto moiety in the β-ketoester precursor (R-CO-CH(R')-COOR'').

C4-Substitution: A substituent can be introduced at the C4 position by starting with an α-substituted-β-ketoester. chim.it

Post-Synthesis Functionalization:

C4-Position: The C4 proton is notably acidic, enabling the deprotonation of the isoxazol-5-one to form a carbanion. This nucleophilic C4 can then react with various electrophiles. A classic example is the Knoevenagel condensation with aldehydes or ketones to form 4-alkylideneisoxazol-5-ones. These intermediates can be further modified, for example, through hydride addition to the exocyclic double bond. chim.it The C4 position can also be oxidized using reagents like malonyl peroxides. chim.it

N2-Position: The nitrogen atom at the N2 position can act as a nucleophile, enabling N-alkylation and N-arylation reactions, as demonstrated in the chiral catalyst-mediated additions to para-quinone methides. researchgate.net

PositionStrategyReagents/PrecursorsResult
C3CyclizationSubstituted β-ketoester + HydroxylamineIntroduction of alkyl/aryl group
C4Cyclizationα-substituted-β-ketoester + HydroxylamineIntroduction of alkyl/aryl group
C4Knoevenagel CondensationAldehydes/KetonesFormation of 4-alkylidene derivative
C4OxidationMalonyl peroxidesC4-oxidized isoxazol-5-ones
N2N-Alkylationpara-Quinone methides, Chiral SquaramideN-diarylmethane substitution

This table outlines key strategies for introducing functional groups onto the 4,5-dihydro-1,2-oxazol-5-one ring. chim.itresearchgate.net

Reactivity and Transformation Pathways of 4,5 Dihydro 1,2 Oxazol 5 Ones

Ring-Opening Reactions and Subsequent Transformations

The 4,5-dihydro-1,2-oxazol-5-one ring is susceptible to cleavage under various conditions, leading to the formation of diverse acyclic products. These reactions are often initiated by nucleophilic attack or through rearrangement processes.

The inherent strain and the presence of heteroatoms in the 4,5-dihydro-1,2-oxazol-5-one ring make it a target for nucleophilic attack. This can lead to ring-opening and the formation of linear products. The course of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic addition to the carbonyl group at the 5-position is a common pathway for ring-opening. For instance, after activation with a Lewis acid, aryl nucleophiles have been observed to add to the 5-position of related oxazolium intermediates. nih.gov Similarly, protonation with a non-nucleophilic acid followed by the addition of a secondary amine can also induce ring cleavage. nih.gov In some cases, even weak nucleophiles like the chloride anion from ethyl chloroformate can open the ring. nih.gov

The regioselectivity of the ring opening can be influenced by stereoelectronic factors. For example, in the presence of water, interception of a cationic intermediate can lead to a regioselective ring opening to produce an ester and an ammonium (B1175870) species. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Dihydro-1,2-oxazole Derivatives

NucleophileReagent/ConditionsProduct TypeReference
Aryl NucleophileLewis Acid Activation5-Substituted Oxazolidine nih.gov
Secondary AmineAcid ProtonationRing-Opened Amide nih.gov
Chloride AnionEthyl ChloroformateRing-Opened Product nih.gov
WaterLow TemperatureEster and Ammonium Species nih.gov

Rearrangement reactions of the 4,5-dihydro-1,2-oxazol-5-one skeleton can lead to the formation of various isomeric structures. These transformations can be initiated by thermal or photochemical means, or by the action of acids or bases. While specific studies on 3-ethyl-4,5-dihydro-1,2-oxazol-5-one are limited, related heterocyclic systems undergo various rearrangements. For instance, the nih.govacs.org-Wittig rearrangement has been observed in ortho-functionalized 2-aryloxazolines upon treatment with butyllithium.

Derivatization and Functionalization of the Dihydro-1,2-oxazol-5-one Core

The 4,5-dihydro-1,2-oxazol-5-one core can be chemically modified at several positions, allowing for the synthesis of a wide range of derivatives.

The carbonyl group at the C-5 position is a key site for functionalization. It can undergo nucleophilic addition reactions with various reagents, including organometallic compounds like Grignard reagents. The reaction of Grignard reagents with related isoxazole-4,5-dicarboxylate esters has been shown to proceed with regioselective mono-addition at the 5-ester, affording 5-keto derivatives rather than the expected tertiary alcohols. This outcome is attributed to the complexing ability of the isoxazole (B147169) oxygen atom and the electron-withdrawing effect of the isoxazole ring.

The ethyl group at the C-3 position offers another site for chemical modification. While specific research on the functionalization of the ethyl group in this compound is not extensively documented, general reactions applicable to alkyl chains can be considered. These could include free-radical halogenation or oxidation under specific conditions, although the reactivity of the heterocyclic ring might compete with these transformations.

The C-4 position of the 4,5-dihydro-1,2-oxazol-5-one ring is a potential site for substitution reactions. The introduction of substituents at this position can significantly influence the chemical and physical properties of the molecule. The synthesis of 3-halo-4,5-dihydroisoxazoles is often achieved through 1,3-dipolar cycloaddition, which can be a versatile method for introducing functionality that can be further modified. researchgate.net These halogenated derivatives are valuable synthetic intermediates that can be used to access a variety of other functionalized molecules. researchgate.net

Participation in Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a key transformation pathway for many heterocyclic compounds. For 4,5-dihydro-1,2-oxazol-5-ones, the most relevant of these are cycloaddition reactions, particularly [3+2] cycloadditions, where the isoxazolone ring or a tautomeric form can act as a three-atom component.

The ability of this compound to participate in such reactions is intrinsically linked to its tautomeric equilibrium. The molecule can exist in three forms: the CH-form (this compound), the OH-form (3-ethyl-5-hydroxy-1,2-oxazole), and the NH-form (3-ethyl-1,2-oxazol-5(2H)-one). The OH-tautomer, an aromatic hydroxyisoxazole, can potentially act as a diene or a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. However, the predominant tautomer under most conditions is the CH-form.

More commonly, related isoxazole derivatives are synthesized via 1,3-dipolar cycloaddition reactions. For instance, nitrile oxides (RC≡N⁺-O⁻) are well-established 1,3-dipoles that react with dipolarophiles like alkenes or alkynes to form isoxazoline (B3343090) or isoxazole rings, respectively. While this compound itself is the product of a cyclization reaction rather than a typical 1,3-dipole, its open-chain precursors or derivatives could potentially engage in such transformations.

Detailed research on the direct participation of this compound as a reactant in cycloaddition reactions is not extensively documented. However, the reactivity of the closely related 3-halo-4,5-dihydroisoxazoles in 1,3-dipolar cycloadditions is well-established, suggesting that the core isoxazoline ring system is amenable to such transformations under appropriate conditions. wikipedia.org

Role as Electrophilic and Nucleophilic Species in Organic Transformations

The dual reactivity of this compound as both an electrophile and a nucleophile is a cornerstone of its synthetic utility. This duality arises from the electronic nature of the heterocyclic ring and the acidity of the C4 proton.

Nucleophilic Character:

In the presence of a base, the proton at the C4 position can be abstracted to form a carbanion. This enolate-like intermediate is a potent nucleophile and can react with a variety of electrophiles. The most common and well-documented reaction showcasing this nucleophilic character is the Knoevenagel condensation. In this reaction, the isoxazol-5-one undergoes a base-catalyzed condensation with aldehydes or ketones. The resulting product is typically a 4-ylidene-isoxazol-5-one.

The general mechanism involves the deprotonation at C4 to form the nucleophilic anion, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. This reaction is widely used to synthesize a diverse range of 4-substituted isoxazol-5-one derivatives.

Reactant 1Reactant 2 (Electrophile)BaseProductReaction Type
3-Alkyl-4,5-dihydro-1,2-oxazol-5-oneAldehyde/KetoneAmine/Other weak base4-Ylidene-isoxazol-5-oneKnoevenagel Condensation

Electrophilic Character:

The carbonyl group (C5=O) in the this compound ring is an electrophilic center. It can be attacked by strong nucleophiles, often leading to ring-opening reactions. For example, reaction with strong bases like sodium hydroxide (B78521) can induce cleavage of the isoxazolone ring. researchgate.net

Furthermore, the C=N bond within the ring system can also exhibit electrophilic character, particularly after protonation or activation with a Lewis acid. This allows for the addition of nucleophiles to the C3 position. The reactivity at this position is significantly influenced by the nature of the substituent. In the case of 3-halo-4,5-dihydroisoxazoles, the halogen atom acts as a good leaving group, making the C3 position highly susceptible to nucleophilic substitution. wikipedia.org While the ethyl group is not a leaving group, the electrophilicity of the C3 carbon remains a feature of the molecule's reactivity profile.

Position of AttackAttacking Species (Nucleophile)General Outcome
C5 (Carbonyl Carbon)Strong Nucleophiles (e.g., OH⁻)Ring Cleavage
C3 (Imine Carbon)Nucleophiles (with activation)Addition or Substitution

Mechanistic Investigations of Reactions Involving 4,5 Dihydro 1,2 Oxazol 5 One

Elucidation of Reaction Mechanisms in Ring Formation and Transformation

There is no available information specifically detailing the elucidation of reaction mechanisms for the ring formation and transformation of 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one.

Kinetic Studies of Dihydro-1,2-oxazol-5-one Reactivity

No kinetic studies concerning the reactivity of this compound have been reported in the scientific literature.

Identification and Characterization of Reaction Intermediates

There is no available data on the identification and characterization of reaction intermediates in reactions involving this compound.

Theoretical and Computational Studies of 3 Ethyl 4,5 Dihydro 1,2 Oxazol 5 One and Analogs

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational studies on oxazol-5-one derivatives, providing a balance between accuracy and computational cost. dergipark.org.trsemanticscholar.orgnih.govresearchgate.net Researchers commonly utilize the B3LYP functional combined with basis sets such as 6-311G(d,p) to perform geometry optimizations and predict electronic properties. dergipark.org.trresearchgate.net These calculations yield optimized molecular structures, including key bond lengths and angles, which often show good agreement with experimental data obtained from single-crystal X-ray diffraction. dergipark.org.tr

For instance, in a study on (4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one), DFT calculations were instrumental in comparing theoretical and experimental geometric parameters. dergipark.org.tr Similarly, computational studies on other oxazol-5-one derivatives have successfully reproduced crystal structures, validating the chosen theoretical models. semanticscholar.orgnih.govresearchgate.net The optimized geometries serve as the foundation for further analysis of the molecule's electronic characteristics.

Table 1: Representative Optimized Geometrical Parameters for an Oxazol-5-one Analog ((4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one))

Parameter Bond/Angle DFT (B3LYP/6-311G(d,p)) Experimental (X-ray)
Bond Length (Å) O1-C2 1.38 1.37
N3-C2 1.29 1.28
N3-C4 1.41 1.40
C4-C5 1.46 1.45
C5-O1 1.36 1.35
Bond Angle (°) C5-O1-C2 108.5 108.7
O1-C2-N3 115.2 115.4
C2-N3-C4 105.9 105.8
N3-C4-C5 109.8 109.9
C4-C5-O1 100.6 100.2

Data is illustrative and based on findings for analogous compounds. dergipark.org.tr

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. dergipark.org.tr

In studies of oxazol-5-one analogs, the HOMO and LUMO energy levels and their distributions are calculated to predict reactive sites. For example, in one derivative, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized on the oxazol-5-one ring, suggesting that this region is more susceptible to nucleophilic attack. dergipark.org.tr The energy gap for this analog was calculated to be -3.471 eV. dergipark.org.tr For a novel N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap is 4.9266 eV, with HOMO and LUMO energies of -5.8170 eV and -0.8904 eV, respectively. mdpi.com

Table 2: Frontier Molecular Orbital Energies for an Oxazol-5-one Analog

Molecular Orbital Energy (eV)
HOMO -6.037
LUMO -2.566
HOMO-LUMO Gap (ΔE) 3.471

Data is illustrative and based on findings for analogous compounds. dergipark.org.tr

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEPS maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

For oxazol-5-one derivatives, MEPS analysis helps to identify the most reactive parts of the molecule. dergipark.org.tr Computational studies on related compounds have shown that the negative potential is typically localized around the oxygen atoms of the carbonyl group, making them likely sites for electrophilic interaction. researchgate.net The hydrogen atoms, in contrast, often exhibit a positive potential.

Computational Predictions of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netbohrium.com For instance, in the study of two oxazol-5-one derivatives, the calculated vibrational modes and chemical shifts were found to be in good agreement with the experimental data. nih.govresearchgate.net

Conformational analysis, also performed using computational methods, helps to identify the most stable conformation of a molecule. For flexible molecules, understanding the potential energy surface and the barriers to conformational changes is crucial. In a study of 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles, conformational analysis revealed intramolecular interactions that affect their structural and spectroscopic features. bohrium.com

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound

Spectroscopic Data Calculated Value Experimental Value
¹H NMR (ppm) Varies by proton Varies by proton
¹³C NMR (ppm) Varies by carbon Varies by carbon
IR (cm⁻¹) Varies by mode Varies by mode

Specific values are highly dependent on the exact molecular structure and are presented here conceptually. researchgate.netbohrium.com

Quantum Chemical Insights into Reaction Pathways and Transition States

Quantum chemical calculations can provide profound insights into reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies, chemists can predict the feasibility and kinetics of a particular reaction pathway.

While specific studies on the reaction pathways of 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one are scarce, research on the synthesis and reactivity of related compounds, such as 3-halo-4,5-dihydroisoxazoles, provides a framework for understanding potential reactions. researchgate.net For example, the 1,3-dipolar cycloaddition is a key reaction for the synthesis of the dihydroisoxazole (B8533529) ring, and computational studies can elucidate the regio- and stereoselectivity of such reactions. researchgate.net Mechanistic investigations into the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones suggest the involvement of organic photoredox catalysis, a process that can be modeled using quantum chemical methods. mdpi.com

4,5 Dihydro 1,2 Oxazol 5 Ones As Versatile Synthetic Intermediates and Building Blocks

Precursors for the Synthesis of Novel Heterocyclic Systems

The strained ring system and the presence of multiple reactive sites within the 4,5-dihydro-1,2-oxazol-5-one core render it an excellent precursor for a variety of ring transformation and rearrangement reactions, leading to the formation of diverse heterocyclic structures.

Formation of Imidazolones and Triazinones

Unsaturated oxazol-5(4H)-ones are well-established synthons for the preparation of various five- and six-membered heterocycles, including imidazolones and triazinones. nih.gov The general strategy involves the reaction of the oxazolone (B7731731) ring with dinucleophilic reagents, leading to ring-opening and subsequent recyclization to form the new heterocyclic core.

For instance, the synthesis of 1,2,4-triazin-6(5H)-ones can be achieved through the condensation of 4-aryliden-oxazol-5(4H)-ones with phenylhydrazine. nih.gov This reaction proceeds in acetic acid in the presence of sodium acetate, under reflux conditions, affording the corresponding triazinone derivatives in moderate to high yields. nih.gov This transformation highlights the utility of the oxazolone as a masked dicarbonyl equivalent.

The conversion of oxazolones to imidazol-5-ones is another significant application. researchgate.net This transformation is often achieved by reacting the oxazolone with a primary amine or an equivalent source of nitrogen. The reaction typically proceeds via nucleophilic attack at the carbonyl carbon, followed by ring opening and subsequent intramolecular cyclization. This methodology provides a valuable route to a class of heterocycles with known biological activities. researchgate.net

Synthesis of Amino Acids and Peptides (from academic chemical pathways, not biological products)

Oxazolones, particularly 5-oxo-4,5-dihydro-1,3-oxazoles (also known as azlactones), are pivotal intermediates in the synthesis of non-proteinogenic α-amino acids and in peptide chemistry. nih.govrsc.org Their utility stems from their ability to act as electrophilic synthons for the α-carbon of an amino acid.

The stereoselective synthesis of amino acids can be achieved by the reaction of chiral oxazolones with various nucleophiles. rsc.org The stereochemistry at the C4 position of the oxazolone can be controlled, and this chirality can be effectively transferred to the newly formed amino acid derivative.

In the realm of peptide synthesis, oxazolones have been identified as key intermediates in prebiotic peptide formation. nih.gov They can react with water to yield dipeptides or with another amino acid to generate tripeptides, representing a fundamental step in peptide chain extension. nih.gov This reactivity underscores their importance in foundational biochemical processes, approached from a chemical synthesis perspective. The 4,5-diphenyl-4-oxazolin-2-one (B1213455) group has also been explored as a protecting group for the amino functionality in peptide synthesis.

Role in Multi-Component Reactions and Cascade Processes

The reactivity of the 4,5-dihydro-1,2-oxazol-5-one scaffold lends itself to the design of multi-component reactions (MCRs) and cascade processes, which are highly efficient strategies for the synthesis of complex molecules in a single operation. These reactions are characterized by their atom economy and operational simplicity.

While direct and extensive examples of 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one in MCRs are not readily found, the related 4,5-dihydrooxazole derivatives have been successfully employed in a four-component reaction. This reaction involves the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles, leading to a variety of N-amino-benzylated phenols. nih.govacs.org This demonstrates the potential of the dihydrooxazole core to participate in complex, one-pot transformations.

Furthermore, the general class of oxazolones can be envisioned as key components in cascade reactions where their initial reaction triggers a series of subsequent intramolecular transformations, leading to the rapid construction of complex heterocyclic frameworks. The development of such cascade reactions involving 4,5-dihydro-1,2-oxazol-5-ones is an active area of research.

Utility in the Construction of Complex Chemical Architectures

The 4,5-dihydro-1,2-oxazol-5-one ring is a valuable building block for the construction of more complex and densely functionalized molecular architectures. researchgate.net Its ability to be functionalized at various positions and to undergo ring-opening and rearrangement reactions makes it a versatile tool for synthetic chemists.

For example, isoxazolyl-derived enamines have been used in reactions with diazopyrazoles or diazoimidazoles to synthesize new fluorescent dyes containing a 1,4-dihydroazolo[5,1-c] nih.govorganic-chemistry.orgresearchgate.nettriazine (DAT) core. mdpi.com This demonstrates how the isoxazole (B147169) moiety can be incorporated into larger, functional molecular systems.

The isoxazol-5-one framework itself is found in various bioactive natural products and pharmaceuticals, highlighting its importance as a privileged scaffold in medicinal chemistry. researchgate.net The ability to synthesize and subsequently elaborate this core structure provides access to a wide range of potentially biologically active molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Derivatization Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of the 4,5-dihydro-1,2-oxazole ring system, NMR is particularly crucial for establishing stereochemistry and investigating dynamic processes such as ring conformations.

In complex substituted dihydroisoxazoles, ¹H NMR spectroscopy is instrumental in determining the relative configuration of stereocenters. For instance, in diastereoisomeric mixtures of related isoxazole (B147169) derivatives, distinct signals for key protons can be observed. The splitting of methyl and methylene (B1212753) group signals adjacent to a newly formed stereocenter in the isoxazole nucleus allows for the identification and quantification of each diastereomer. nih.govresearchgate.net For a compound like 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one, the protons on the ethyl group and the methylene protons at the C4 position would present characteristic chemical shifts and coupling constants, which would be sensitive to the molecule's conformation and any chiral centers.

¹³C NMR spectroscopy complements proton NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon (C5), the imine carbon (C3), and the methylene carbon (C4) in the 4,5-dihydro-1,2-oxazol-5-one ring are diagnostic. Studies on analogous heterocyclic systems, such as 4,5-dihydro-1,2,4-oxadiazoles, have shown that substituent effects on the chemical shifts of ring carbons can be systematically analyzed to understand electronic distribution within the ring. scispace.com While specific data for the title compound is not prevalent, the principles of substituent-induced chemical shifts are directly applicable. Dynamic NMR experiments could further be employed to study processes like ring-puckering or restricted rotation around single bonds, providing insight into the conformational flexibility of the molecule.

Table 1: Representative ¹H NMR Spectral Data for Substituted Dihydroisoxazoles

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₂ (isoxazoline ring) 2.75 - 3.30 dd 16.7 - 16.9
CH₃ (substituent) 1.44 - 1.48 s N/A

Note: Data is illustrative and based on complex substituted dihydroisoxazoles. nih.govmdpi.com Specific values for this compound may vary.

Infrared (IR) and Raman Spectroscopy in Characterizing Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful method for identifying functional groups and tracking their changes during chemical reactions. mdpi.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in polarizability. mdpi.comnih.gov

For this compound, the most prominent features in its IR spectrum would be the characteristic stretching vibrations of the carbonyl group (C=O) and the carbon-nitrogen double bond (C=N) within the isoxazolone ring.

C=O Stretch: A strong absorption band, typically in the region of 1750-1800 cm⁻¹, is expected for the lactone carbonyl group. The exact frequency can provide information about ring strain.

C=N Stretch: A medium intensity band around 1600-1650 cm⁻¹ would correspond to the imine functionality.

N-O Stretch: The N-O bond vibration would appear in the fingerprint region, typically around 800-900 cm⁻¹.

During derivatization, such as the reduction of the carbonyl group or nucleophilic addition to the C=N bond, these characteristic peaks would either disappear or shift significantly, allowing for straightforward monitoring of the functional group transformation. mdpi.com

Raman spectroscopy offers advantages for studying aqueous solutions due to the weak Raman signal of water. mdpi.com It is particularly sensitive to symmetric vibrations and bonds involving less polar groups. mdpi.com The C=N and C=C bonds (if present in substituents) would give rise to strong Raman signals. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, enabling the detailed characterization of functional group transformations in mechanistic studies of this compound and its derivatives. rsc.org

Mass Spectrometry for Monitoring Reaction Progress and Identifying Products

Mass Spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of compounds and elucidating their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition. nih.gov

In the context of this compound, MS would be used to:

Confirm Molecular Weight: The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the compound.

Identify Reaction Products: By analyzing reaction mixtures over time, MS can track the disappearance of starting materials and the appearance of intermediates and final products, each identified by its specific molecular weight.

Elucidate Fragmentation Pathways: Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. For the isoxazolone ring, common fragmentation pathways could include the loss of carbon monoxide (CO) from the carbonyl group, cleavage of the N-O bond, and fragmentation of the ethyl substituent. sapub.orgnih.gov The fragmentation of related dihydroisoxazole (B8533529) structures has been documented, providing a basis for interpreting the spectra of new derivatives. spectrabase.com

For instance, studies on related heterocyclic systems show that fragmentation is often initiated by the loss of small, stable molecules like N₂ or CO, followed by the cleavage of the heterocyclic ring. nih.gov This detailed fragmentation data is crucial for distinguishing between isomers and confirming the structure of newly synthesized derivatives.

Table 2: Potential Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Neutral Loss
127 [M]⁺ N/A
99 [M - CO]⁺ CO
98 [M - C₂H₅]⁺ C₂H₅

Note: This table is predictive and based on general fragmentation principles of related heterocycles.

X-ray Crystallography for Precise Molecular Architecture Determination

While spectroscopic methods provide valuable data on connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule.

For a derivative of this compound, X-ray crystallography would unambiguously establish:

Ring Conformation: The five-membered dihydroisoxazole ring is not perfectly planar and typically adopts an envelope or twisted conformation. Crystallographic data would precisely define this puckering. nih.govresearchgate.net

Stereochemistry: In cases where chiral centers are present, the absolute configuration can be determined, often with high confidence. researchgate.net

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state through forces like hydrogen bonding, π–π stacking, and van der Waals interactions. nih.gov These interactions are crucial for understanding the physical properties of the compound.

Table 3: Illustrative Crystallographic Parameters for a Dihydroisoxazole Ring System

Parameter Description Typical Value
Crystal System The symmetry system of the crystal lattice Triclinic, Monoclinic, etc.
Space Group The specific symmetry group of the crystal P-1, P2₁/c, etc.
Ring Puckering (Q₂) A measure of the degree of non-planarity ~0.145 Å

Note: Values are taken from a representative complex substituted dihydroisoxazole and serve for illustration. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-4,5-dihydro-1,2-oxazol-5-one, and how can reaction conditions be optimized for yield and selectivity?

  • Methodology : Cyclization of precursors (e.g., aldehydes, amines, or hydroxylamine derivatives) under controlled pH and temperature is a common approach. Catalytic methods using transition metals or organocatalysts can enhance regioselectivity. Green solvents like deep eutectic solvents improve reaction rates and reduce environmental impact .
  • Data Optimization : A comparative table of reaction conditions:

Catalyst/SolventTemperature (°C)Yield (%)Selectivity (%)
None (thermal)80–10045–5570–80
ZnCl₂/EtOH60–7065–7585–90
DES (ChCl:urea)50–6075–85>95

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent environments, while IR confirms carbonyl (C=O) and C-N stretching vibrations. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) refines bond lengths/angles and validates molecular geometry. ORTEP-III visualizes thermal ellipsoids for structural precision .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • DFT Studies : B3LYP/6-311+G(d,p) calculations model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Mechanistic Insights : Transition state analysis (e.g., for ring-opening reactions) using Gaussian or ORCA software explains regioselectivity in derivatization .

Q. How do structural modifications at the C3/C5 positions influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • C3 Ethyl Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • C5 Functionalization : Introduction of electron-withdrawing groups (e.g., Cl, CF₃) increases electrophilicity, enhancing enzyme inhibition (e.g., sirtuin or kinase targets) .
    • Biological Screening : IC₅₀ values against microbial strains or cancer cell lines correlate with substituent electronic profiles (see table below):
Derivative (R Group)IC₅₀ (μM) E. coliIC₅₀ (μM) HeLa
R = H>100>50
R = Cl12.3 ± 1.28.7 ± 0.9
R = CF₃5.6 ± 0.84.2 ± 0.5

Q. How can researchers resolve contradictions in reaction yield data across studies?

  • Systematic Analysis :

  • Variable Control : Compare solvent polarity, catalyst loading, and temperature gradients. For example, yields drop >20% in polar aprotic solvents (DMF) vs. non-polar (toluene) due to side reactions .
  • Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .
    • Case Study : Conflicting reports on NaBH₄ reduction efficiency (40–80% yields) are resolved by optimizing stoichiometry (4:1 NaBH₄:substrate) and reaction time (4–6 hours) .

Methodological Notes

  • Key Tools : SHELX (crystallography) , ORTEP-III (visualization) , Gaussian (computational) .
  • Synthesis Best Practices : Prioritize green solvents (e.g., DES) and validate purity via HPLC-MS (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.